2-(4,5-Dichloro-2-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(4,5-Dichloro-2-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tetrahydroisoquinoline core, which is substituted with a 4,5-dichloro-2-methylbenzenesulfonyl group. The compound’s distinct structure makes it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dichloro-2-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the preparation of the 4,5-dichloro-2-methylbenzenesulfonyl chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the sulfonylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dichloro-2-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4,5-Dichloro-2-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4,5-Dichloro-2-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity by preventing the growth of bacteria .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-methylimidazole: Shares the dichloro-methyl substitution pattern but differs in the core structure.
4,5-Dichloro-2-methylbenzenesulfonyl chloride: An intermediate used in the synthesis of the target compound.
Uniqueness
2-(4,5-Dichloro-2-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a tetrahydroisoquinoline core with a sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15Cl2NO2S |
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Molecular Weight |
356.3 g/mol |
IUPAC Name |
2-(4,5-dichloro-2-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H15Cl2NO2S/c1-11-8-14(17)15(18)9-16(11)22(20,21)19-7-6-12-4-2-3-5-13(12)10-19/h2-5,8-9H,6-7,10H2,1H3 |
InChI Key |
XIXMPMRIUBDJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC3=CC=CC=C3C2)Cl)Cl |
Origin of Product |
United States |
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